3-((3-Cholamidopropyl)dimethylammonio)-2-hydroxy-1-propanesulfonate

Description

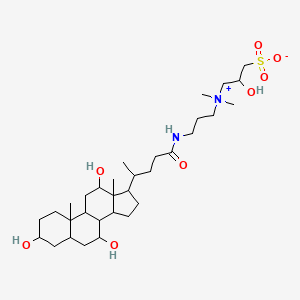

3-((3-Cholamidopropyl)dimethylammonio)-2-hydroxy-1-propanesulfonate (CHAPSO) is a zwitterionic detergent derived from cholic acid, a bile acid. Its structure includes a sulfobetaine group, a hydroxyl group on the propane backbone, and a cholamidopropyl hydrophobic tail (CAS: 82473-24-3; molecular formula: C₃₂H₅₈N₂O₈S) . CHAPSO is widely used in biochemistry for solubilizing membrane proteins while preserving their native conformation and activity . Its unique hydroxyl group distinguishes it from structurally similar detergents like CHAPS, enabling distinct physicochemical and functional properties .

Properties

IUPAC Name |

3-[dimethyl-[3-[4-(3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoylamino]propyl]azaniumyl]-2-hydroxypropane-1-sulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H58N2O8S/c1-20(7-10-29(39)33-13-6-14-34(4,5)18-23(36)19-43(40,41)42)24-8-9-25-30-26(17-28(38)32(24,25)3)31(2)12-11-22(35)15-21(31)16-27(30)37/h20-28,30,35-38H,6-19H2,1-5H3,(H-,33,39,40,41,42) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUQQBLRVXOUDTN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)NCCC[N+](C)(C)CC(CS(=O)(=O)[O-])O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H58N2O8S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

630.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Pathway and Reaction Mechanism

CHAPSO is synthesized through the condensation of cholamic acid derivatives with amine and sulfonate-containing intermediates. Key steps include:

- Step 1 : Derivatization of cholic acid (a bile acid) to introduce an amide bond at the C24 position. This involves reacting cholic acid with 3-aminopropyldimethylamine under controlled pH (8–9) and temperature (25–40°C).

- Step 2 : Sulfonation of the propanol side chain. The hydroxyl group at position 2 of 1-propanesulfonate is introduced via hydroxylation using hydrogen peroxide or enzymatic oxidation, distinguishing CHAPSO from CHAPS.

- Step 3 : Zwitterion formation. The tertiary amine group reacts with the sulfonic acid group to form the zwitterionic structure, stabilized at neutral pH.

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Reaction pH | 8.0–9.0 | Prevents hydrolysis of amide bonds |

| Temperature | 25–40°C | Balances reaction rate and side reactions |

| Solvent | Anhydrous DMF | Enhances solubility of intermediates |

Purification and Characterization

Post-synthesis, CHAPSO requires rigorous purification to achieve >99% purity (HPLC). Methods include:

- Solvent Extraction : A novel solvent system (e.g., chloroform/methanol/water) isolates CHAPSO from unreacted cholamic acid and byproducts, avoiding chromatography.

- Dialysis : Removes 95–97% of residual detergents using membranes with a 1–3 kDa cutoff.

- Gel-Filtration Chromatography : Achieves 99.9% purity by separating CHAPSO based on molecular weight (average micellar weight: ~7,000 Da).

Key Physicochemical Properties :

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 630.89 g/mol | |

| Critical Micelle Concentration (CMC) | 8 mM (25°C) | |

| Solubility | >100 mg/mL in water | |

| UV Absorbance (260 nm) | ≤0.05 |

Optimization Strategies

Recent advancements focus on improving yield and scalability:

- Radiolabeling : Tritiated ([³H]) CHAPSO derivatives enable trace detection during purification, with specific activities up to 0.85 mCi/mmol.

- Detergent-Affinity Beads : Reduce residual CHAPSO to 0.01% in protein solutions, critical for structural studies.

- Green Chemistry : Solvent-free syntheses using ionic liquids are under investigation to minimize environmental impact.

Quality Control and Applications

CHAPSO batches are validated via:

- HPLC Assays : Confirm ≥99% purity and absence of cholamic acid residuals.

- Conductivity Tests : Ensure ≤100 µS/cm in 10% solutions to guarantee electrical neutrality.

Its primary application lies in solubilizing membrane proteins (e.g., G-protein-coupled receptors) while preserving native conformation, attributed to its low denaturation potential and high critical micelle temperature (90°C).

Chemical Reactions Analysis

Types of Reactions

3-((3-Cholamidopropyl)dimethylammonio)-2-hydroxy-1-propanesulfonate primarily undergoes non-denaturing reactions due to its zwitterionic nature. It is stable under a wide range of pH conditions (2 to 12) and does not participate in oxidation or reduction reactions under normal laboratory conditions .

Common Reagents and Conditions

The compound is often used in combination with other detergents and reagents such as urea, dithiothreitol (DTT), and Tris buffer. These reagents help in maintaining the solubility and stability of proteins during various biochemical assays .

Major Products Formed

The major products formed from reactions involving this compound are typically protein-detergent complexes. These complexes are crucial for studying the structure and function of membrane proteins .

Scientific Research Applications

3-((3-Cholamidopropyl)dimethylammonio)-2-hydroxy-1-propanesulfonate is widely used in scientific research due to its unique properties. Some of its applications include:

Chemistry: Used in isoelectric focusing and two-dimensional electrophoresis for protein separation and analysis

Biology: Employed in cell lysis and membrane protein solubilization, preserving the native state of proteins

Medicine: Utilized in the purification of receptors and enzymes, aiding in the study of their functions and interactions

Industry: Applied in the formulation of various biochemical assays and diagnostic kits

Mechanism of Action

The mechanism of action of 3-((3-Cholamidopropyl)dimethylammonio)-2-hydroxy-1-propanesulfonate involves its ability to disrupt lipid-lipid and protein-protein interactions without denaturing the proteins. It forms micelles that encapsulate hydrophobic regions of membrane proteins, thereby maintaining their solubility and functionality .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

CHAPS (3-[(3-Cholamidopropyl)dimethylammonio]-1-propanesulfonate):

- Structural Difference: CHAPS lacks the hydroxyl group at the second carbon of the propane sulfonate backbone, which is present in CHAPSO .

- Functional Impact: The absence of the hydroxyl group reduces CHAPS’s polarity, leading to differences in micelle size, critical micelle concentration (CMC), and protein stabilization efficacy. CHAPSO’s hydroxyl group enhances hydrogen-bonding capacity, improving solubility in polar environments and reducing aggregation in membrane protein preparations .

DDM (n-Dodecyl-β-D-maltoside):

- A nonionic detergent with a maltoside head group and a 12-carbon alkyl chain. Unlike CHAPSO, DDM lacks charged groups, making it milder for solubilizing sensitive membrane proteins but less effective in preventing protein aggregation at air/water interfaces .

Triton X-100:

- A nonionic detergent with a polyethylene glycol head group. Triton X-100 is harsher than CHAPSO, often denaturing proteins, and is unsuitable for cryo-electron microscopy (cryo-EM) due to interference with vitrification .

Physicochemical Properties

Research Findings and Case Studies

- Cryo-EM Applications: CHAPSO (0.005–0.25%) was critical in resolving structures of the BOS-EMC complex and Nipah virus-infected neuronal proteins by mitigating air/water interface artifacts .

- γ-Secretase Complex Isolation: CHAPSO (1%) effectively solubilized the γ-secretase complex without disrupting subunit interactions, enabling affinity capture and Western blot analysis .

- Thermal Stability: In studies with cytochrome P450 2B4, CHAPSO outperformed CHAPS in maintaining protein stability during deuterium-exchange mass spectrometry .

Biological Activity

3-((3-Cholamidopropyl)dimethylammonio)-2-hydroxy-1-propanesulfonate, commonly referred to as CHAPSO, is a zwitterionic detergent widely utilized in biochemical research for its ability to solubilize membrane proteins while preserving their biological activity. This article explores the biological activity of CHAPSO, highlighting its applications, mechanisms of action, and relevant research findings.

CHAPSO is characterized by its zwitterionic nature, which allows it to interact favorably with both hydrophilic and hydrophobic regions of proteins. This unique property facilitates the extraction and stabilization of membrane proteins without denaturing them. The critical micelle concentration (CMC) of CHAPSO is notably low, which enhances its effectiveness in solubilizing proteins at minimal concentrations .

Key Features:

- Zwitterionic Detergent: Maintains native protein conformation.

- Low CMC: Effective at low concentrations.

- Non-cytotoxic: Does not adversely affect cell viability or protein activity at recommended concentrations .

Applications in Biochemical Research

CHAPSO has been employed in various studies focusing on membrane proteins, receptor binding, and enzyme activity. Its applications include:

- Protein Solubilization: CHAPSO is frequently used to extract integral membrane proteins for structural and functional studies.

- Stabilization of Growth Factors: Research indicates that CHAPSO can stabilize fibroblast growth factors (FGFs), enhancing their recovery during purification processes .

- Receptor Characterization: It has been utilized to solubilize specific binding sites for neurotransmitters such as melatonin, retaining pharmacological characteristics similar to those found in native membranes .

1. Stabilization of Fibroblast Growth Factors

A study demonstrated that CHAPSO effectively stabilized FGFs, allowing for enhanced recovery during purification. At concentrations below 0.01%, CHAPSO did not interfere with the growth factor activity or cell growth rates in various cell lines .

2. Solubilization of Sigma Receptors

In research involving rat liver membranes, CHAPSO was found to optimally solubilize sigma receptors at a concentration of 0.2%. This study confirmed that the pharmacological selectivity of these receptors was retained post-solubilization, indicating the detergent's efficacy in maintaining functional integrity during extraction .

3. Binding Studies with Melatonin

Another investigation focused on the binding characteristics of melatonin to solubilized sites from chick forebrain using CHAPSO. The findings revealed that the binding was rapid, reversible, and saturable, demonstrating that CHAPSO preserves the specific binding properties of membrane-bound sites .

Comparative Data Table

| Property | CHAPSO | Other Detergents |

|---|---|---|

| Type | Zwitterionic | Non-ionic / Ionic |

| CMC | Low | Variable |

| Cytotoxicity | Non-cytotoxic | Varies |

| Protein Stability | High | Varies |

| Applications | Membrane protein extraction | General protein solubilization |

Q & A

Q. What experimental design principles should guide the use of CHAPS in membrane protein solubilization studies?

CHAPS is a zwitterionic detergent widely used to solubilize membrane proteins while preserving their native conformation. To optimize its use:

- Factorial Design : Apply statistical methods like factorial design to test variables such as CHAPS concentration (0.1–2% w/v), buffer pH (6.0–8.0), and ionic strength (e.g., 150 mM NaCl). This minimizes trial-and-error approaches and identifies synergistic effects .

- Reaction Path Search : Use quantum chemical calculations to model CHAPS-lipid interactions, predicting optimal solubilization conditions. Computational tools like COMSOL Multiphysics can simulate detergent-membrane dynamics .

- Validation : Validate solubilization efficiency via size-exclusion chromatography (SEC) or dynamic light scattering (DLS) to confirm protein stability .

Q. How does CHAPS compare to other detergents in mitigating protein aggregation during purification?

CHAPS’ zwitterionic nature reduces electrostatic interference compared to ionic detergents like SDS. Methodological considerations:

- Critical Micelle Concentration (CMC) : Measure CMC (~6–10 mM for CHAPS) to determine the minimal effective concentration, avoiding excessive detergent that may destabilize proteins .

- Compatibility Assays : Test CHAPS with affinity chromatography resins (e.g., Ni-NTA for His-tagged proteins) to ensure binding efficiency. Compare recovery rates with detergents like Triton X-100 or DDM .

- Aggregation Monitoring : Use circular dichroism (CD) spectroscopy or native PAGE to assess secondary structure integrity post-solubilization .

Advanced Research Questions

Q. How can researchers resolve contradictions in CHAPS efficacy across different lipid bilayer compositions?

Discrepancies often arise from variations in lipid headgroups and acyl chain saturation. Advanced strategies include:

- Molecular Dynamics (MD) Simulations : Model CHAPS interactions with specific lipid systems (e.g., POPC vs. DOPG bilayers) to predict destabilization thresholds .

- High-Throughput Screening : Employ microfluidic platforms to test CHAPS efficacy in parallelized lipid environments, correlating results with bilayer curvature and phase behavior .

- Data Reconciliation : Apply multivariate analysis (e.g., PCA) to isolate variables like temperature or lipid-to-detergent ratios that influence outcomes .

Q. What methodologies optimize CHAPS removal post-solubilization without denaturing proteins?

Effective detergent removal is critical for downstream applications (e.g., crystallography):

- Diafiltration Techniques : Use tangential flow filtration (TFF) with membranes calibrated to retain proteins while allowing CHAPS (MW ~615 Da) to pass. Monitor via UV-Vis or mass spectrometry .

- Adsorption Resins : Test Bio-Beads SM2 or cyclodextrin-based resins to adsorb CHAPS, validated by critical micelle dilution assays .

- In Silico Optimization : Simulate dialysis kinetics using COMSOL to predict removal efficiency under varying flow rates and buffer conditions .

Q. How can CHAPS be integrated into AI-driven workflows for membrane protein crystallization?

AI and automation enhance reproducibility:

- Smart Laboratories : Deploy AI platforms to analyze historical crystallization data, recommending CHAPS concentrations and precipitants (e.g., PEG 3350) based on protein hydrophobicity .

- Feedback Loops : Use real-time crystallization imaging paired with machine learning to adjust CHAPS levels iteratively, minimizing amorphous precipitation .

- Cross-Domain Data Mining : Extract CHAPS-related parameters from structural databases (e.g., PDB) to train neural networks for condition prediction .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on CHAPS’ impact on protein function in enzymatic assays?

Contradictions may stem from assay-specific conditions:

- Activity Profiling : Compare enzymatic kinetics (Km/Vmax) in CHAPS-containing buffers vs. alternative detergents, controlling for ionic strength and cofactor presence .

- Structural Perturbation Studies : Use hydrogen-deuterium exchange mass spectrometry (HDX-MS) to identify regions of conformational flexibility induced by CHAPS .

- Meta-Analysis : Aggregate data from public repositories (e.g., BRENDA) to identify trends in CHAPS compatibility with specific enzyme classes (e.g., oxidoreductases vs. hydrolases) .

Q. What advanced techniques validate CHAPS’ role in stabilizing transient protein-protein interactions (PPIs)?

- Surface Plasmon Resonance (SPR) : Immobilize CHAPS-solubilized proteins on sensor chips to quantify binding affinities under physiological detergent levels .

- Cryo-EM with CHAPS Gradients : Optimize detergent concentrations during grid preparation to preserve fragile complexes, validated by 3D classification .

- Cross-Linking MS : Combine CHAPS solubilization with chemical cross-linkers (e.g., DSS) to capture PPIs, followed by LC-MS/MS for structural mapping .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.